molecular formula C10H8N2O2 B073201 1-Phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1134-50-5

1-Phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B073201
CAS No.: 1134-50-5
M. Wt: 188.18 g/mol
InChI Key: ZROILLPDIUNLSE-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 4-position. This structure serves as a versatile scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, making it valuable for designing bioactive molecules. Derivatives of this compound are synthesized via cyclocondensation reactions involving precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield the carboxylic acid functionality . Its structural simplicity and modifiable positions (e.g., 3- and 5-positions) enable diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Preparation Methods

The synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common method involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine, followed by oxidation. Another method includes the reaction of 4-bromopyrazole with n-butyllithium at low temperatures . Industrial production methods often involve the use of high-yielding and cost-effective synthetic routes to ensure scalability and efficiency .

Chemical Reactions Analysis

1-Phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Pharmaceutical Applications

1-Phenyl-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its derivatives have been studied for their pharmacological properties, including:

  • Antiarrhythmic Activity : Some pyrazole derivatives exhibit significant antiarrhythmic effects, making them candidates for treating cardiac conditions. Research indicates that these compounds can stabilize heart rhythms by modulating ion channels .
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies on related pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Activity : Several studies indicate that pyrazole derivatives possess antimicrobial properties, effective against a range of bacteria and fungi. This application is particularly relevant in developing new antibiotics .

Agricultural Applications

In agricultural chemistry, this compound is utilized in the development of agrochemicals:

  • Herbicides and Fungicides : The compound is integral to formulating herbicides and fungicides that protect crops from pests and diseases. Its efficacy in enhancing crop yield while promoting sustainable farming practices has been well-documented .

Material Science Applications

The exploration of this compound extends into material science:

  • Advanced Materials : Research indicates that this compound can be used to develop new polymers and coatings with enhanced durability and resistance to environmental factors. These materials are crucial for various industrial applications where longevity and performance are essential .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reference standard:

  • Chromatographic Techniques : It is employed in chromatographic methods to accurately identify and quantify other chemical substances within complex mixtures. This application is vital for quality control in pharmaceuticals and environmental analysis .

Biochemical Research

The compound's role in biochemistry is significant:

  • Enzyme Inhibition Studies : Research into the enzyme inhibition properties of this compound provides insights into metabolic pathways and potential therapeutic targets for various diseases. Understanding these interactions can lead to the development of new drugs targeting specific enzymes involved in disease processes .

Case Study 1: Anticancer Activity

A study published in PMC highlighted the anticancer potential of pyrazole derivatives, demonstrating their ability to inhibit cell growth in multiple cancer types. The research utilized this compound as a starting material for synthesizing more potent analogs with improved efficacy against cancer cells .

Case Study 2: Agricultural Efficacy

Research conducted on the agricultural applications of pyrazole derivatives indicated that formulations containing this compound showed significant effectiveness against common crop diseases, leading to increased yields and reduced reliance on traditional pesticides .

Mechanism of Action

The mechanism of action of 1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes like hematopoietic prostaglandin D synthase, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 1-phenyl-1H-pyrazole-4-carboxylic acid include derivatives with substitutions at the 3-, 5-, or adjacent positions. These modifications influence electronic, steric, and physicochemical properties:

Compound Name Substituents/Modifications Key Effects Reference
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Methyl at 5-position Enhanced crystallinity; altered hydrogen bonding patterns
5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CF₃ at 5-position Increased acidity (electron-withdrawing effect); improved metabolic stability
3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid Thiazole ring at 3-position Expanded π-system; potential for enhanced bioactivity
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl at 1-position; aldehyde at 4-position Reduced acidity; increased lipophilicity for membrane penetration
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Isopropyl at 5-position Steric bulk; altered pharmacokinetic properties

Notes:

  • Electron-donating groups (e.g., methyl) at the 5-position enhance aromaticity and stability .
  • Trifluoromethyl groups improve resistance to oxidative degradation due to strong C–F bonds .
  • Thiazole or triazole substituents introduce additional heteroatoms, enabling novel binding interactions .

Key Observations :

  • Acidic conditions (e.g., H₂SO₄) favor cyclization for thiazole-containing derivatives .
  • Amide coupling reagents (EDC/HOBt) are critical for retaining stereochemistry in drug candidates .

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • Carboxylic acid derivatives exhibit characteristic O–H (3420 cm⁻¹) and C=O (1684 cm⁻¹) stretches .
    • Trifluoromethyl groups show strong C–F vibrations (1100–1200 cm⁻¹) .
  • NMR :
    • Methyl groups at the 5-position resonate at δ 2.3–2.5 ppm (¹H) .
    • Aromatic protons in phenyl or heterocyclic substituents appear at δ 7.0–8.5 ppm .
  • Crystallography :
    • 5-Trifluoromethyl derivatives form 3D networks via O–H···O, C–H···N, and C–H···F interactions .

Biological Activity

4-Cyclopentylphenol is an organic compound with the molecular formula C11_{11}H14_{14}O, characterized by a phenolic group substituted with a cyclopentyl group at the para position. This compound has garnered attention due to its potential biological activities, particularly in enzymatic reactions and interactions with biological systems.

1. Enzymatic Activity

Recent studies have identified 4-cyclopentylphenol as a substrate for flavin-dependent enzymes, specifically vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO). These enzymes catalyze the oxidation of phenolic compounds, and 4-cyclopentylphenol has shown promising reactivity.

1.1 Kinetic Parameters

The kinetic activity of 4-cyclopentylphenol was evaluated using various enzyme variants. The His-VAO variant exhibited a conversion rate of 3.9 s1^{-1} , making it one of the most efficiently converted substrates alongside eugenol and chavicol . In another study, Gc4EO, a newly characterized oxidase from Gulosibacter chungangensis, demonstrated high catalytic efficiency with 4-cyclopentylphenol, indicating its potential for biocatalytic applications in the oxidative bioconversion of phenolic compounds .

Enzyme Substrate Conversion Rate (s1^{-1}) Notes
His-VAO4-Cyclopentylphenol3.9High efficiency compared to other substrates
Gc4EO4-CyclopentylphenolNot specifiedHigh specificity towards para-substituted phenols

2.1 Interaction with Biological Systems

4-Cyclopentylphenol's phenolic structure allows it to interact with various biological receptors and enzymes, potentially altering their activity. Its role as a substrate for VAO and EUGO suggests that it may influence metabolic pathways involving phenolic compounds.

3.1 Case Study on Substrate Specificity

A screening assay developed for VAO and EUGO revealed that 4-cyclopentylphenol is effectively converted into 4-(1-cyclopenten-1-yl)phenol, highlighting its utility as a substrate in biocatalytic processes . The assay confirmed nearly complete conversion (>99%) after two hours of reaction time.

3.2 Comparative Studies

Comparative studies have shown that while 4-cyclopentylphenol is efficiently processed by VAO and EUGO, other linear 4-alkylphenols do not exhibit similar enzymatic activity. This specificity underscores the unique properties of cyclic alkyl substituents in enhancing enzyme-substrate interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation or multicomponent reactions.

  • Cyclocondensation : React ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by hydrolysis (NaOH/EtOH) to yield the carboxylic acid derivative (72% yield) .
  • Multicomponent synthesis : Mix aldehydes, phenylhydrazine, and alkene derivatives in SDS micellar solutions with PhIO as an oxidant at 0°C. Purify via column chromatography (e.g., 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester achieved 85% yield) .
    Key considerations : Solvent polarity, temperature, and catalyst selection (e.g., PhIO vs. TBHP) critically affect regioselectivity and yield.

Q. How can structural characterization be systematically performed for this compound?

Combine spectroscopic, crystallographic, and computational methods:

  • Experimental :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., phenyl at N1, carboxylic acid at C4) .
    • X-ray crystallography : Resolve bond lengths/angles (e.g., C4–O2 bond: 1.214 Å) and confirm planar pyrazole ring geometry .
  • Theoretical : Use DFT (B3LYP/6-311++G(d,p)) to optimize geometry and compare with experimental data (RMSD < 0.01 Å) .

Q. What purification strategies are effective for isolating this compound derivatives?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) for intermediates like methyl esters .
  • Acid-base extraction : Hydrolyze esters (e.g., methyl or ethyl) under basic conditions (NaOH/EtOH), followed by acid precipitation (HCl) to isolate the carboxylic acid .
  • Recrystallization : Use ethanol/water mixtures for final purification (reported purity >98% via HPLC) .

Advanced Research Questions

Q. How do experimental spectral data (FT-IR, NMR) align with computational predictions?

  • FT-IR : Experimental O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (1690 cm⁻¹) match DFT-calculated frequencies within ±10 cm⁻¹ .
  • NMR : Theoretical chemical shifts (GIAO method) correlate with experimental data (R² > 0.98 for ¹H NMR) .
    Note : Discrepancies >0.3 ppm in ¹³C NMR may arise from solvent effects or intermolecular hydrogen bonding.

Q. How can contradictory data on reaction yields or spectroscopic results be resolved?

  • Case study : A 20% yield discrepancy in cyclocondensation reactions may arise from:
    • Moisture sensitivity : DMF-DMA degrades in humid conditions, requiring anhydrous solvents .
    • Catalyst loading : PhIO oxidant efficiency drops below 1.2 equiv. due to incomplete radical initiation .
  • Mitigation : Use in situ monitoring (TLC or HPLC) to optimize reaction progress and validate purity post-purification.

Q. What computational methods predict the thermodynamic stability of tautomeric forms?

  • DFT analysis : The keto form (carboxylic acid) is more stable than the enol tautomer by ~12 kcal/mol due to resonance stabilization and intramolecular H-bonding (O–H···N) .
  • Solvent effects : Polar solvents (e.g., water) further stabilize the keto form by 3–5 kcal/mol via solvation .

Q. How can molecular docking identify bioactivity hotspots in derivatives?

  • Target selection : Use crystallographic data from enzymes (e.g., COX-2 or kinases) for docking studies.
  • Pharmacophore mapping : The pyrazole ring and carboxylic acid group form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), while phenyl enhances hydrophobic interactions .
  • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine models.

Q. What are the implications of polymorphism on crystallographic data interpretation?

  • Case study : Two polymorphs of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid exhibit distinct H-bonding networks (dimer vs. chain motifs), altering melting points by 5–8°C .
  • Mitigation : Perform DSC and PXRD to confirm phase purity before structure-property analyses.

Q. Methodological Best Practices

  • Safety : Handle intermediates (e.g., PhIO) in fume hoods due to oxidative hazards .
  • Data validation : Cross-reference crystallographic data with CIF files (CCDC entries) and refine using SHELXL .
  • Reproducibility : Report detailed reaction conditions (e.g., equivalents, solvent grades) to minimize variability.

Properties

IUPAC Name

1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROILLPDIUNLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150399
Record name Pyrazole-4-carboxylic acid, 1-phenyl-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1134-50-5
Record name 1-Phenyl-1H-pyrazole-4-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-4-carboxylic acid, 1-phenyl-
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Record name Pyrazole-4-carboxylic acid, 1-phenyl-
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Record name 1-Phenyl-1H-pyrazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

1-Phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4.1 g) synthesized in Reference Example 16 was dissolved in methanol (40 mL) and tetrahydrofuran (40 mL), aqueous sodium hydroxide solution (1 mol/L, 40 mL) was added, and the mixture was stirred at 60° C. for one hour. The reaction mixture was concentrated under reduced pressure, aqueous hydrochloric acid solution (1 mol/L, 50 mL) was added, and the precipitated solid was filtrated. The solid was dissolved in ethyl acetate, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give 1-phenyl-1H-pyrazole-4-carboxylic acid (2.5 g) as a white solid. This carboxylic acid (8.72 g) and 2-{[4-(2-aminoethyl)-1,3-thiazol-2-yl]thio}-2-methylpropionic acid tert-butyl ester (14 g) synthesized in Example 7 were dissolved in N,N-dimethylformamide (225 mL), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride (10.65 g) and 1-hydroxybenztriazole (HOBt) monohydrate (10.62 g) were successively added thereto, and the mixture was stirred at room temperature for 6 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=1:1) to give the title compound (16.2 g) as a white solid.
Quantity
4.1 g
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reactant
Reaction Step One
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40 mL
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solvent
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40 mL
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40 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Phenyl-1H-pyrazole (250 mg, 1.7 mmol) was added to a cold (0-4° C.) solution of DMF (1.5 g, 1.6 mL, 9.7 mmol) and POCl3 (1.86 g, 1.1 mL, 19.2 mmol) and stirring continued for 10 minutes. The resulting mixture was heated at 106° C. for 2.5 hrs. The reaction mixture was cooled and quenched with ice cold water, basified with 20% aqueous NaOH solution, the solid was collected to afford 330 mg (crude) of 1-phenyl-1H-pyrazole-4-carbaldehyde. 1H NMR (300 MHz, CDCl3): δ 10.0 (s, 1H), 8.45 (s, 1H), 8.2 (s, 1H), 7.75 (d, 2H), 7.55 (t, 2H), 7.45 (t, 1H). Sulphamic acid (253 mg, 2.6 mmol) in water (0.5 mL) was added at 0° C. to a mixture of phenyl-1H-pyrazole-4-carbaldehyde (0.5 g, 2.34 mmol) in acetone (3 mL). After 2 minutes sodium chlorite (315 mg, 3.5 mmol) was added and the resulting mixture was stirred at 0° C. for 30 minutes. Water was added and the solid obtained was isolated by filtration to afford 140 mg (85% yield) of 1-phenyl-1H-pyrazole-4-carboxylic acid.
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
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Quantity
0.5 mL
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3 mL
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solvent
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Quantity
315 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Phenyl-1H-pyrazole-4-carboxylic acid
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1-Phenyl-1H-pyrazole-4-carboxylic acid
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1-Phenyl-1H-pyrazole-4-carboxylic acid
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1-Phenyl-1H-pyrazole-4-carboxylic acid
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1-Phenyl-1H-pyrazole-4-carboxylic acid

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